N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide
Description
N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide is a pyrimidinyl-acetamide derivative characterized by:
- Core structure: A tetrahydropyrimidine ring with amino, ethyl, and 1-naphthyl substituents.
- Acetamide side chain: A 4-amino-2,3,5-trimethylphenoxy group linked via an acetamide bridge.
Properties
Molecular Formula |
C27H28N5O4+ |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-(4-amino-1-ethyl-3-naphthalen-1-yl-2,6-dioxopyrimidin-3-ium-5-ylidene)-2-(4-amino-2,3,5-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C27H27N5O4/c1-5-31-26(34)24(30-22(33)14-36-21-13-15(2)23(28)17(4)16(21)3)25(29)32(27(31)35)20-12-8-10-18-9-6-7-11-19(18)20/h6-13,29H,5,14,28H2,1-4H3/p+1 |
InChI Key |
MSLNHBDYPJWXAD-UHFFFAOYSA-O |
Canonical SMILES |
CCN1C(=O)C(=NC(=O)COC2=C(C(=C(C(=C2)C)N)C)C)C(=[N+](C1=O)C3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with derivatives sharing structural or functional similarities, focusing on substitutions, pharmacological implications, and synthesis.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Modifications and Activity
- Naphthyl vs. Benzyl Groups : The 1-naphthyl group in the target compound confers higher lipophilicity compared to benzyl or fluorobenzyl analogs (e.g., Compound 28), which may enhance blood-brain barrier penetration .
- Amino Substituents: The 4-amino-2,3,5-trimethylphenoxy side chain offers steric hindrance that could reduce off-target interactions compared to acetylated amino groups (e.g., Compound 28) .
- Thieno-pyridine Cores: Compounds like VU0010010 (30) and LY2033298 (33) exhibit distinct target profiles due to their fused thiophene-pyridine cores, suggesting divergent applications (e.g., kinase vs. receptor modulation) .
Pharmacokinetic Considerations
- Metabolic Stability : The ethyl group in the target compound balances metabolic resistance compared to longer chains (e.g., propyl in 676148-84-8), which may prolong half-life .
- Solubility : Hydroxy-substituted analogs (e.g., 409108-82-3) show improved aqueous solubility but reduced membrane permeability, highlighting a trade-off in drug design .
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